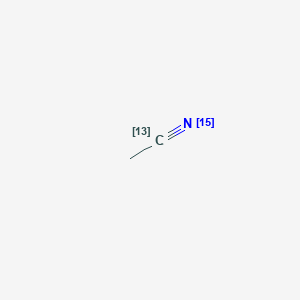
4-碘-2-甲基苯胺
描述
Synthesis Analysis
The synthesis of 4-Iodo-2-methylaniline derivatives can be approached through palladium-catalyzed carbonylation reactions using 4-substituted 2-iodoaniline derivatives. Depending on the substituents, different compounds are synthesized, highlighting the versatility of iodoaniline derivatives in organic synthesis (Ács et al., 2006). Furthermore, copper-catalyzed coupling of iodoanilines with mercaptoacetate presents a simple operation for synthesizing benzothiazin-3-ones, showcasing the utility of iodoaniline compounds in facilitating diverse synthetic pathways (Huang et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Iodo-2-methylaniline and its derivatives can be analyzed through crystal structure studies. For instance, supramolecular equivalence studies show how 4-iodoaniline is isostructural to its bromo, chloro, and ethynyl derivatives, indicating a conditional isomorphism based on the presence of the iodine atom (Dey & Desiraju, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-Iodo-2-methylaniline are diverse, including palladium-catalyzed cyclocarbonylation reactions, which emphasize the compound's role as a bifunctional substrate in creating complex molecules (Ács et al., 2006). Additionally, reactions with dimethylanilines under mild conditions demonstrate the potential of 4-Iodo-2-methylaniline derivatives as reagents for azidation, further expanding their chemical utility (Zhdankin et al., 1996).
Physical Properties Analysis
The physical properties of 4-Iodo-2-methylaniline derivatives, such as melting points, solubility, and crystal structure, can be directly influenced by the presence of the iodine atom. Studies on the crystal structures of these compounds reveal insights into their supramolecular arrangements and interactions, which are essential for understanding their behavior in different chemical contexts (Harata et al., 1982).
科学研究应用
复杂分子的合成:4-碘-2-甲基苯胺用于合成各种复杂分子。例如,它用于合成2,6-二碘-4-甲基苯胺,这一过程被发现简单且具有成本效益,在合成碘取代苯胺配合物(Kou, 2011)方面具有应用。
颜色变化应用:这种化合物参与形成表现出颜色变化的分子配合物。例如,当与二硝基苯甲酸结合时,在某些条件下形成红色晶体,表明在颜色变化材料和传感器(Jones et al., 2014)方面具有潜在应用。
致癌潜力评估:研究已将4-碘-2-甲基苯胺纳入评估各种化合物的致癌潜力中。对大鼠的研究显示,结构相关的胺类具有致癌作用,这表明4-碘-2-甲基苯胺可用于毒理学研究(Stula et al., 1975)。
生化研究:它还用于生化研究,如研究肝脏中致癌物质的代谢和结合。这些研究为了解致癌物质的作用机制和激活提供了见解(Hill et al., 1979)。
钯催化反应:4-碘-2-甲基苯胺用于钯催化的羰基化反应,这在有机合成中很重要。这展示了它在创造多样有机化合物中的作用(Ács等,2006)。
毒理学研究:其衍生物已被研究用于肾毒性效应,有助于了解化学化合物对肾脏健康的影响(Hong et al., 2000)。
安全和危害
4-Iodo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to 4-Iodo-2-methylaniline. One paper discusses the synthesis and fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another paper presents the crystal structure of two 4-Nitro-N-methylaniline derivatives .
属性
IUPAC Name |
4-iodo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLFAQCHHCZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157270 | |
| Record name | 4-Iodo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methylaniline | |
CAS RN |
13194-68-8 | |
| Record name | 4-Iodo-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13194-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Iodo-o-toluidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H7S58H7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Iodo-2-methylaniline interesting from a materials science perspective?
A1: While 4-Iodo-2-methylaniline itself is not intensely colored [], it forms vividly red crystals when combined with certain dinitrobenzoic acids, particularly when the resulting molecular complex adopts a layered crystal structure []. This property makes 4-Iodo-2-methylaniline and its complexes interesting for applications where color change in response to environmental stimuli, like temperature, is desired.
Q2: How does proton transfer affect the color of 4-Iodo-2-methylaniline complexes?
A2: Research has shown that the transfer of a proton from the dinitrobenzoic acid to 4-Iodo-2-methylaniline can result in a color change from red to colorless []. This phenomenon was observed in thermochromic molecular complexes formed with 3,5-dinitrobenzoic acid. This suggests that the presence of both neutral and ionic forms of the co-components plays a crucial role in the observed color.
Q3: Can you elaborate on the thermochromic behavior observed in 4-Iodo-2-methylaniline:3,5-dinitrobenzoic acid co-crystals?
A3: [] provides supplementary data demonstrating the color-changing properties and phase transitions of 4-Iodo-2-methylaniline:3,5-dinitrobenzoic acid co-crystals in response to temperature variations. This data, obtained through hot-stage microscopy, highlights the dynamic nature of these complexes and their potential for applications requiring temperature-dependent visual indicators.
Q4: Are there other factors besides proton transfer that influence the color of these molecular complexes?
A4: Yes, molecular disorder within the crystal structure also appears to favor the formation of layered, colored crystals []. This suggests a complex interplay between molecular arrangement, intermolecular interactions, and electronic properties contributing to the observed thermochromism.
Q5: What analytical techniques are crucial for studying these thermochromic complexes?
A5: A combination of techniques is necessary to fully characterize these systems. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the molecular arrangement [, ]. Hot-stage microscopy coupled with spectroscopic techniques helps to correlate color changes with temperature and structural transitions []. Further spectroscopic investigations, like UV-Vis and potentially IR spectroscopy, could provide insights into the electronic transitions responsible for the color changes upon proton transfer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)









